molecular formula C46H58ClN5O8 B1203747 Proglumetacin CAS No. 57132-53-3

Proglumetacin

Numéro de catalogue B1203747
Numéro CAS: 57132-53-3
Poids moléculaire: 844.4 g/mol
Clé InChI: PTXGHCGBYMQQIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Proglumetacin, also known as Afloxan, Protaxon, and Proxil, is a nonsteroidal anti-inflammatory drug (NSAID). It is metabolized in the body to indometacin and proglumide, a drug with antisecretory effects that helps prevent injury to the stomach lining . It is an orally active and potent cyclo-oxygenase inhibitor .


Molecular Structure Analysis

The molecular formula of Proglumetacin is C46H58ClN5O8. It has a molar mass of 844.45 g/mol . The IUPAC name is 3-{4-[2-({[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}oxy)ethyl]piperazin-1-yl}propyl N2-benzoyl-N,N-dipropyl-α-glutaminate .

Applications De Recherche Scientifique

  • Proglumetacin has been found effective in treating rheumatoid disorders, with 80% of cases showing "good" or "very good" efficacy. It also demonstrated good tolerance in 86% of patients (Benvenuti, Albanese, & Pagliara, 1983).

  • It has shown significant efficacy in treating soft-tissue rheumatisms, including painful shoulder, tendinitis, epicondylitis, and minor traumas (Brodsky, Bruhwyler, & Famaey, 1994).

  • A study comparing proglumetacin with naproxen in the treatment of rheumatoid arthritis found that proglumetacin was more effective in reducing morning stiffness, articular inflammation score index, and erythrocyte sedimentation rate (Bozsóky & Zahumenszky, 1982).

  • Proglumetacin was assessed for its efficacy in patients with rheumatoid arthritis, showing significant improvement in the majority of cases (55%) with a low incidence of side-effects (Murelli & Ligniere, 1984).

  • Its short-term effectiveness in treating osteoarthritis was observed, with significant improvements in pain at rest, joint mobility, and morning stiffness, and very good tolerance (Marcolongo, Giordano, & Fioravanti, 1983).

  • Proglumetacin was also used in maintenance therapy for rheumatoid arthritis and osteoarthrosis, showing progressive improvement in various parameters like pain, articular tenderness, and morning stiffness (Bozsóky & Zahumenszky, 1983).

Propriétés

IUPAC Name

3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H58ClN5O8/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXGHCGBYMQQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58ClN5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048842
Record name Proglumetacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proglumetacin

CAS RN

57132-53-3
Record name Proglumetacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57132-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proglumetacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057132533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proglumetacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13527
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proglumetacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROGLUMETACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV919079LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proglumetacin
Reactant of Route 2
Reactant of Route 2
Proglumetacin
Reactant of Route 3
Reactant of Route 3
Proglumetacin
Reactant of Route 4
Reactant of Route 4
Proglumetacin
Reactant of Route 5
Reactant of Route 5
Proglumetacin
Reactant of Route 6
Reactant of Route 6
Proglumetacin

Citations

For This Compound
411
Citations
VM Alves, T Bobrowski, CC Melo‐Filho… - Molecular …, 2021 - Wiley Online Library
The main protease (M pro ) of the SARS‐CoV‐2 has been proposed as one of the major drug targets for COVID‐19. We have identified the experimental data on the inhibitory activity of …
Number of citations: 64 onlinelibrary.wiley.com
N ONO, Y YAMASAKI, N YAMAMOTO… - The Japanese Journal …, 1986 - jstage.jst.go.jp
The possible mechanism of the anti-inflammatory activity of proglume tacin maleate (PGM), a new indomethacin(IND) derivative interacting with arachidonic acid (AA) metabolism, was …
Number of citations: 8 www.jstage.jst.go.jp
N Ono, A Sunami, Y Yamasaki, N Yamamoto… - European journal of …, 1987 - Elsevier
… antiinflammatory action of proglumetacin maleate is related to … To determine whether the in vivo effects of proglumetacin … to examine the effects of proglumetacin maleate, its metabolites …
Number of citations: 3 www.sciencedirect.com
S Bozsoky, Z Zahumenszky - Current Medical Research and …, 1982 - Taylor & Francis
… proglumetacin, a new non-steroidal anti-inflammatory drug, with naproxen. Each patient received daily either 300 mg proglumetacin … rheumatoid arthritis, proglumetacin appeared to be …
Number of citations: 8 www.tandfonline.com
KK Förster, A Thiede, J Haasters - 2001 - ard.bmj.com
… anti-inflammatory drug proglumetacin is very safe and at least as effective as other preventive measures and very safe. In our view, proglumetacin therefore represents a favourable and …
Number of citations: 0 ard.bmj.com
F Ginsberg, D Lefebvre - Current therapeutic research, 1995 - Elsevier
… able to continue proglumetacin … Proglumetacin was usually better tolerated with a similar or better efficacy 13 than the comparison drugs. Large, open-label trials using proglumetacin to …
Number of citations: 1 www.sciencedirect.com
J Simon, A Brodsky, JP Famaey - Current therapeutic research, 1993 - Elsevier
… proglumetacin with that of broadly used NSAIDs in the treatment of different rheumatic disorders. The anti-inflammatory efficacy of proglumetacin … tolerability of proglumetacin with that of …
Number of citations: 4 www.sciencedirect.com
A Brodsky, J Bruhwyler, JP Famaey - Current therapeutic research, 1994 - Elsevier
… 450 mg/day of proglumetacin, a prodrug of indomethacin. … were able to continue proglumetacin treatment, and only one … soft-tissue rheumatisms, proglumetacin appears to be a safe …
Number of citations: 2 www.sciencedirect.com
FM Guardiola, F Chillon, FR de Guzman… - … Medical Research and …, 1982 - Taylor & Francis
… tolerance of proglumetacin. Patients received daily doses of 1-50 mg proglumetacin in the … Proglumetacin appeared to provide somewhat faster management of swelling than ofpain. …
Number of citations: 2 www.tandfonline.com
F Makovec, R Chisté, W Peris, I Setnikar - Arzneimittel-forschung, 1987 - europepmc.org
… proglumetacin is not found in blood, urine and organs. Conversely several indolic metabolites are found, with a predomination of indometacin. Proglumetacin … activity of proglumetacin. …
Number of citations: 3 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.